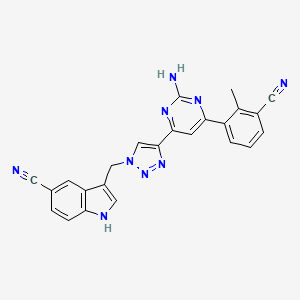
Hsd17B13-IN-99
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hsd17B13-IN-99 is a small molecule inhibitor specifically designed to target the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Inhibiting HSD17B13 has shown potential in reducing the progression of these liver diseases, making this compound a promising candidate for therapeutic development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-99 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Implementing continuous flow chemistry can enhance the efficiency and safety of the synthesis process.
Automated Purification: Automated purification systems can be employed to streamline the purification process and ensure consistent quality.
化学反应分析
Types of Reactions
Hsd17B13-IN-99 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing functional groups with other groups using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
Hsd17B13-IN-99 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism.
Biology: Employed in cellular and animal models to investigate the biological functions of HSD17B13 and its involvement in liver diseases.
Medicine: Explored as a potential therapeutic agent for the treatment of NAFLD and NASH, as well as other liver-related disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying HSD17B13 inhibitors.
作用机制
Hsd17B13-IN-99 exerts its effects by specifically binding to the active site of HSD17B13, inhibiting its enzymatic activity. This inhibition prevents the conversion of 17-ketosteroids to 17-hydroxysteroids, thereby reducing the accumulation of lipid droplets in the liver. The molecular targets and pathways involved include:
HSD17B13 Enzyme: Direct inhibition of the enzyme’s activity.
Lipid Metabolism Pathways: Modulation of lipid metabolism pathways, leading to reduced lipid accumulation and inflammation in the liver.
相似化合物的比较
Hsd17B13-IN-99 can be compared with other similar compounds that target HSD17B13 or related enzymes. Some of these compounds include:
Hsd17B13-IN-1: Another inhibitor of HSD17B13 with a different chemical structure and potency.
Hsd17B13-IN-2: A structurally similar compound with comparable inhibitory activity.
Hsd17B13-IN-3: A compound with a different mechanism of action but targeting the same enzyme.
Uniqueness of this compound
This compound is unique due to its high specificity and potency in inhibiting HSD17B13. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for liver diseases. Additionally, its well-characterized synthetic route and chemical stability make it a valuable tool for research and development.
属性
分子式 |
C24H19F3N4O4 |
|---|---|
分子量 |
484.4 g/mol |
IUPAC 名称 |
5-hydroxy-N-[3-[2-(2-methoxyphenyl)ethyl]-4-oxoquinazolin-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C24H19F3N4O4/c1-35-19-8-3-2-5-14(19)11-12-31-13-28-15-6-4-7-16(20(15)23(31)34)30-22(33)17-9-10-18(32)21(29-17)24(25,26)27/h2-10,13,32H,11-12H2,1H3,(H,30,33) |
InChI 键 |
KKOGXQFCXJSUCW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1CCN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C=C4)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


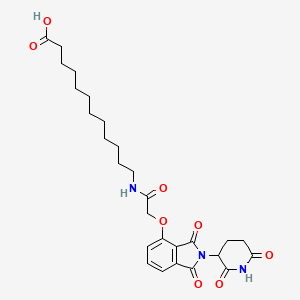

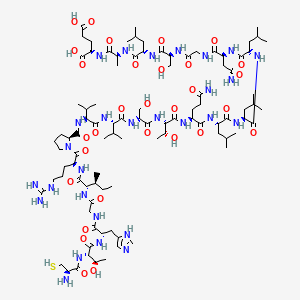
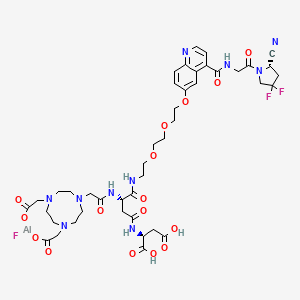
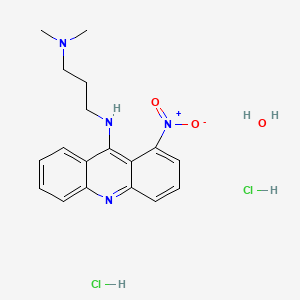
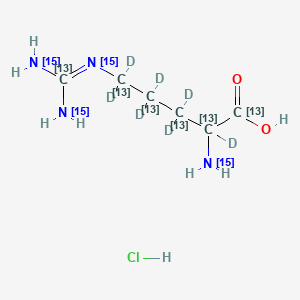
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
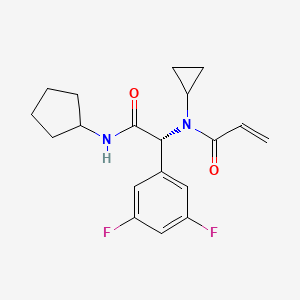
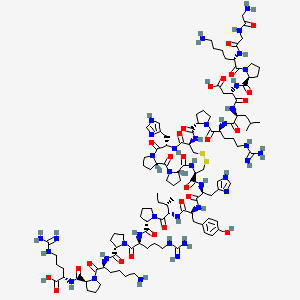

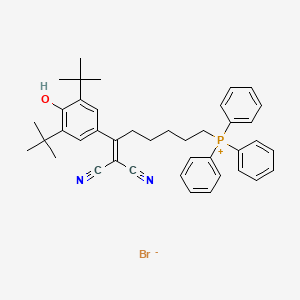
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)
![(3-Chloro-4,5-difluorophenyl)-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B15137306.png)
